molecular formula C10H6N2O6 B2361404 (Z)-2-Cyano-3-(3,4-dihydroxy-5-nitrophenyl)prop-2-enoic acid CAS No. 158069-71-7

(Z)-2-Cyano-3-(3,4-dihydroxy-5-nitrophenyl)prop-2-enoic acid

Cat. No.: B2361404
CAS No.: 158069-71-7
M. Wt: 250.166
InChI Key: XDDDOLQEZBJWFZ-UHFFFAOYSA-N
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Description

(Z)-2-Cyano-3-(3,4-dihydroxy-5-nitrophenyl)prop-2-enoic acid is an organic compound characterized by its unique structural features, including a cyano group, a nitro group, and two hydroxyl groups attached to a phenyl ring. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-Cyano-3-(3,4-dihydroxy-5-nitrophenyl)prop-2-enoic acid typically involves multi-step organic reactions. One common approach is the Knoevenagel condensation reaction, where malononitrile reacts with 3,4-dihydroxy-5-nitrobenzaldehyde in the presence of a base such as piperidine. The reaction is carried out under reflux conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-Cyano-3-(3,4-dihydroxy-5-nitrophenyl)prop-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The cyano group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can react with the cyano group in the presence of a base.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry

In synthetic chemistry, (Z)-2-Cyano-3-(3,4-dihydroxy-5-nitrophenyl)prop-2-enoic acid is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications.

Biology

The compound’s potential biological activities, such as antioxidant and antimicrobial properties, make it a subject of interest in biological research. Studies are conducted to explore its effects on various biological systems and its potential as a therapeutic agent.

Medicine

Research in medicinal chemistry investigates the compound’s potential as a drug candidate. Its structural features suggest possible interactions with biological targets, making it a candidate for further pharmacological studies.

Industry

In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its reactivity and functional groups make it valuable in various industrial applications.

Mechanism of Action

The mechanism of action of (Z)-2-Cyano-3-(3,4-dihydroxy-5-nitrophenyl)prop-2-enoic acid involves its interaction with specific molecular targets. The hydroxyl and nitro groups can participate in redox reactions, affecting cellular processes. The cyano group may interact with nucleophilic sites in biological molecules, leading to various biochemical effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

    2-Cyano-3-(3,4-dihydroxyphenyl)prop-2-enoic acid: Lacks the nitro group, affecting its reactivity and biological activity.

    2-Cyano-3-(3,4-dimethoxy-5-nitrophenyl)prop-2-enoic acid: Contains methoxy groups instead of hydroxyl groups, altering its chemical properties.

Uniqueness

(Z)-2-Cyano-3-(3,4-dihydroxy-5-nitrophenyl)prop-2-enoic acid is unique due to the presence of both hydroxyl and nitro groups on the phenyl ring. This combination of functional groups provides distinct reactivity and potential biological activities, making it a valuable compound for various research applications.

Properties

IUPAC Name

(Z)-2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N2O6/c11-4-6(10(15)16)1-5-2-7(12(17)18)9(14)8(13)3-5/h1-3,13-14H,(H,15,16)/b6-1-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDDDOLQEZBJWFZ-BHQIHCQQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])O)O)C=C(C#N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])O)O)/C=C(/C#N)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

158069-71-7
Record name 2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)prop-2-enoic acid
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